molecular formula C18H10Cl2 B12553394 1,2-Dichlorotriphenylene CAS No. 144817-25-4

1,2-Dichlorotriphenylene

Cat. No.: B12553394
CAS No.: 144817-25-4
M. Wt: 297.2 g/mol
InChI Key: NDDYOEANXIFTCK-UHFFFAOYSA-N
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Description

1,2-Dichlorotriphenylethane (CAS No. 109686-85-3) is a chlorinated aromatic compound with the molecular formula C₂₀H₁₆Cl₂ and a molecular weight of 327.25 g/mol . Its structure consists of a central ethane moiety substituted with two chlorine atoms in the 1,2-positions and three phenyl groups (Figure 1). The InChIKey is CWNXGQLRLFQLQZ-UHFFFAOYSA-N, and it is described as a chemical intermediate used in pharmaceuticals, agrochemicals, and solvents . Limited data are available on its physical properties (e.g., melting/boiling points), but its aromatic and chlorinated nature suggests similarities to other halogenated hydrocarbons.

Properties

CAS No.

144817-25-4

Molecular Formula

C18H10Cl2

Molecular Weight

297.2 g/mol

IUPAC Name

1,2-dichlorotriphenylene

InChI

InChI=1S/C18H10Cl2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H

InChI Key

NDDYOEANXIFTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorotriphenylene can be synthesized through several methods. One common approach involves the chlorination of triphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the triphenylene ring.

Industrial Production Methods

Industrial production of 1,2-Dichlorotriphenylene may involve large-scale chlorination processes where triphenylene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorotriphenylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of 1,2-Dichlorotriphenylene can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylenes, while oxidation can produce quinones.

Scientific Research Applications

1,2-Dichlorotriphenylene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.

    Medicine: Research is ongoing to determine its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1,2-Dichlorotriphenylene exerts its effects involves interactions with various molecular targets. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its chemical reactions are determined by the nature of the substituents and the specific reaction conditions.

Comparison with Similar Compounds

1,2-Dichloroethane (Ethylene Dichloride)

  • Molecular Formula : C₂H₄Cl₂
  • Molecular Weight : 98.96 g/mol
  • Boiling Point: 83.5°C (general knowledge)
  • Applications : Primarily used in PVC production and as a solvent .
  • Toxicity: Classified as a probable human carcinogen by the EPA; linked to liver, kidney, and neurological damage .

Key Differences :
1,2-Dichloroethane is a simple aliphatic compound, whereas 1,2-dichlorotriphenylethane is aromatic and bulkier. The phenyl groups in the latter likely reduce volatility and increase lipophilicity.

o-Xylene (1,2-Dimethylbenzene)

  • Molecular Formula : C₈H₁₀
  • Molecular Weight : 106.17 g/mol
  • Boiling Point : 144.4°C
  • Density : 0.879 g/mL
  • Applications : Production of phthalic anhydride, solvents, and fuel additives .
  • Toxicity : Irritant to respiratory systems; less toxic than chlorinated analogs .

Key Differences :
o-Xylene has methyl groups in the 1,2-positions on a benzene ring, while 1,2-dichlorotriphenylethane features chlorine atoms on an ethane backbone with phenyl substituents. The chlorine atoms in the latter enhance reactivity (e.g., in nucleophilic substitutions) compared to methyl groups.

1,2-Dichloropropane

  • Molecular Formula : C₃H₆Cl₂
  • Molecular Weight : 112.99 g/mol
  • Boiling Point : 96°C
  • Applications : Solvent in industrial processes .

Comparative Data Table

Property 1,2-Dichlorotriphenylethane 1,2-Dichloroethane o-Xylene 1,2-Dichloropropane
Molecular Formula C₂₀H₁₆Cl₂ C₂H₄Cl₂ C₈H₁₀ C₃H₆Cl₂
Molecular Weight 327.25 g/mol 98.96 g/mol 106.17 g/mol 112.99 g/mol
Boiling Point Not reported 83.5°C 144.4°C 96°C
Density Not reported 1.25 g/cm³ 0.879 g/mL 1.16 g/cm³
Solubility Likely low in water Miscible with organic solvents Insoluble in water Low water solubility
Applications Chemical intermediate, solvent PVC production, solvent Phthalic anhydride, fuel additive Industrial solvent
Toxicity Limited data Probable carcinogen Respiratory irritant Liver/kidney damage

Structural and Reactivity Insights

  • Aromatic vs. Aliphatic : The phenyl groups in 1,2-dichlorotriphenylethane increase steric hindrance and stability compared to aliphatic analogs like 1,2-dichloroethane. This reduces susceptibility to hydrolysis but enhances persistence in environmental matrices.
  • Chlorine Position : The 1,2-dichloro configuration in all compared compounds facilitates intramolecular interactions. For example, in o-xylene, the proximity of methyl groups lowers symmetry and boiling point compared to para isomers . Similarly, chlorine’s electronegativity in 1,2-dichlorotriphenylethane may influence electronic properties in reactions.

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